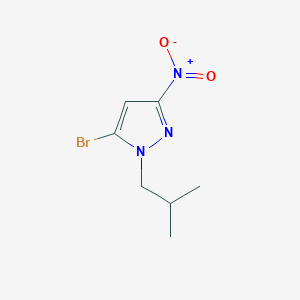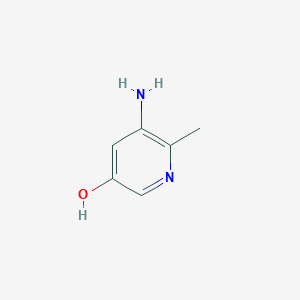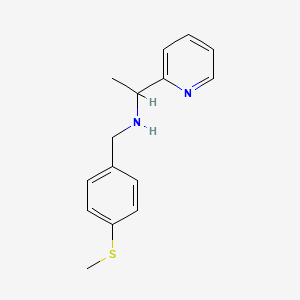
n-Allyl-2-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C10H10N2O2S It is a derivative of benzenesulfonamide, featuring an allyl group and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-cyanobenzenesulfonamide typically involves the reaction of 2-cyanobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-cyanobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
n-Allyl-2-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-2-cyanobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
n-Allylbenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyanobenzenesulfonamide: Lacks the allyl group, reducing its potential for metabolic transformations.
n-Allyl-4-cyanobenzenesulfonamide: Similar structure but with the cyano group in a different position, affecting its reactivity and biological activity.
Uniqueness
n-Allyl-2-cyanobenzenesulfonamide is unique due to the presence of both the allyl and cyano groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-cyano-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-2-7-12-15(13,14)10-6-4-3-5-9(10)8-11/h2-6,12H,1,7H2 |
InChI Key |
ZLKZLAGREXIYGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)



amino}propanenitrile](/img/structure/B14914111.png)
![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)


![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)


